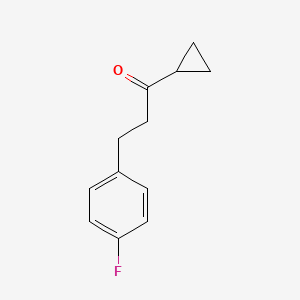

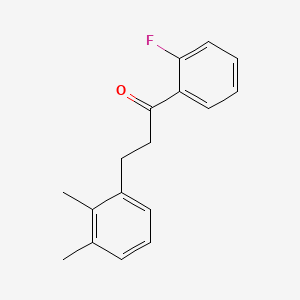

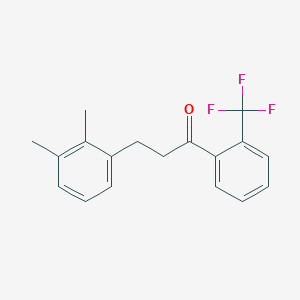

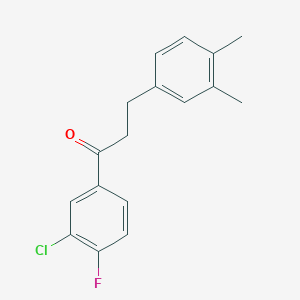

3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

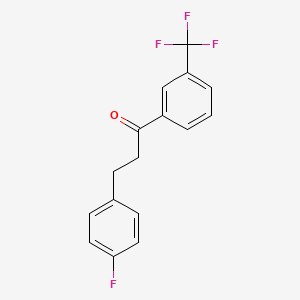

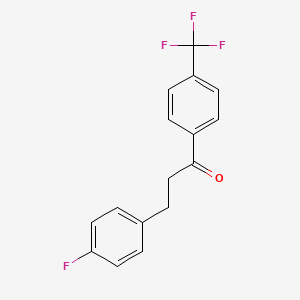

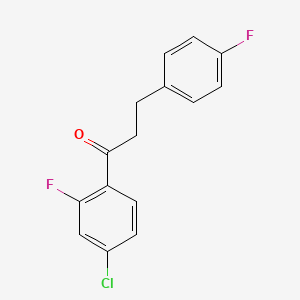

The compound’s name suggests that it is a derivative of propiophenone, which is an aromatic ketone. The “3’-Chloro”, “3,4-dimethylphenyl”, and “4’-fluoro” parts indicate substitutions on the phenyl ring and the propyl chain of the propiophenone.

Synthesis Analysis

The synthesis of such a compound would likely involve electrophilic aromatic substitution reactions to introduce the chloro and fluoro groups at the correct positions on the phenyl ring and the propyl chain. The dimethyl groups could be introduced through a Friedel-Crafts alkylation.Molecular Structure Analysis

The molecular structure can be analyzed using techniques like X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing chloro and fluoro groups and the electron-donating methyl groups. It might undergo further electrophilic aromatic substitution reactions, or the carbonyl group could be reduced to an alcohol or oxidized to a carboxylic acid.Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. Computational chemistry methods can also be used to predict these properties.科学研究应用

Chemical Synthesis and Reactions : Kasturi and Damodaran (1969) conducted a study on the acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid, where products of the reaction of 3-halo- and 3-ethoxypropionic acids with 1,3-dimethoxybenzene were shown to include derivatives of propiophenone, synthesized using 3-chloro-2′,4′-dimethoxypropiophenone (Kasturi & Damodaran, 1969).

Biocatalysis Optimization : 이해룡, 정민, 유익근, and 홍순호 (2011) optimized the reduction of 3-chloro-4-fluoropropiophenone by Saccharomyces cerevisiae, a whole cell biocatalyst. They investigated the effects of glucose, S. cerevisiae, and 3-chloro-4-fluoropropiophenone concentrations on the conversion of the reduction reaction, achieving a 100% conversion rate under optimal conditions (이해룡, 정민, 유익근, & 홍순호, 2011).

Synthetic Applications in Organic Chemistry : Chou and Tsai (1991) reported on the facile synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, a precursor for 2,3-dihydro-2,3-dimethylenethiophene, from 4-bromo-3-chloro-2,3-dihydrothiophene S,S-dioxide. This compound serves as a useful synthetic equivalent in organic synthesis (Chou & Tsai, 1991).

Spectral Analysis and Quantum Chemical Studies : Satheeshkumar et al. (2017) conducted spectral analysis and quantum chemical studies on the molecular geometry and chemical reactivity of certain chloro- and fluorophenyl compounds. They synthesized compounds from amino-benzophenone derivatives and examined their photophysical properties, providing insights into their chemical reactivity (Satheeshkumar et al., 2017).

Environmental Applications : Goskonda, Catallo, and Junk (2002) investigated the sonochemical degradation of various aromatic organic pollutants, including chloro- and fluorophenols, in aqueous solutions. Their study demonstrated the potential for using ultrasound in environmental remediation to degrade these pollutants (Goskonda, Catallo, & Junk, 2002).

安全和危害

The safety and hazards of this compound would need to be assessed through laboratory testing. This could include tests for toxicity, flammability, and environmental impact.

未来方向

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. It could also involve studying its reactivity to develop new synthetic methods.

Please note that this is a general analysis and the specific details could vary depending on the exact structure of the compound and the conditions under which it is studied. For a detailed analysis, please consult a chemistry professional or refer to a reliable source.

属性

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-3-4-13(9-12(11)2)5-8-17(20)14-6-7-16(19)15(18)10-14/h3-4,6-7,9-10H,5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYLCVHWQWYTOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644851 |

Source

|

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Chloro-3-(3,4-dimethylphenyl)-4'-fluoropropiophenone | |

CAS RN |

898779-55-0 |

Source

|

| Record name | 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。